molecular formula C14H20BNO4 B1407865 Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate CAS No. 1428761-14-1

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate

Cat. No.: B1407865
CAS No.: 1428761-14-1
M. Wt: 277.13 g/mol
InChI Key: JTRYMPVRASMMPR-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is an organic compound that features a boronic ester group attached to a pyridine ring. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions.

Biochemical Analysis

Biochemical Properties

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it an effective enzyme inhibitor. This compound has been shown to interact with enzymes such as proteases and kinases, where it acts as an inhibitor by binding to the active site and preventing substrate access . Additionally, it can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By inhibiting specific enzymes, it can alter the phosphorylation state of key signaling proteins, thereby modulating gene expression and cellular metabolism. In various cell types, this compound has been shown to induce apoptosis and inhibit cell proliferation, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic ester group can form covalent bonds with the active site serine or threonine residues in enzymes, leading to enzyme inhibition . This interaction is often reversible, allowing for controlled modulation of enzyme activity. Additionally, this compound can influence gene expression by altering the activity of transcription factors and other regulatory proteins. The changes in gene expression can lead to downstream effects on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The stability of this compound is influenced by factors such as pH, temperature, and the presence of other reactive species . Over time, it can undergo hydrolysis and other degradation processes, which may affect its efficacy and potency. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The distribution pattern of this compound can influence its efficacy and toxicity, as it may accumulate in specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific organelles such as the mitochondria, nucleus, or endoplasmic reticulum through the presence of targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments can influence its interactions with biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed borylation of 2-bromo-5-methylpyridine with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine. The product is then purified by column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in organic solvents such as toluene or ethanol.

Major Products

    Oxidation: Boronic acids.

    Reduction: Reduced pyridine derivatives.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.

    Biology: Employed in the development of fluorescent probes and sensors due to its ability to form stable complexes with various biomolecules.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetate is unique due to its specific structure that combines a boronic ester with a pyridine ring, offering distinct reactivity and stability. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring precise molecular modifications.

Properties

IUPAC Name

methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)10-6-7-11(16-9-10)8-12(17)18-5/h6-7,9H,8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRYMPVRASMMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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